1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole
CAS No.: 164982-01-8
Cat. No.: VC11717815
Molecular Formula: C11H10ClFN2
Molecular Weight: 224.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 164982-01-8 |
|---|---|
| Molecular Formula | C11H10ClFN2 |
| Molecular Weight | 224.66 g/mol |
| IUPAC Name | 1-(4-chloro-2-fluorophenyl)-3,5-dimethylpyrazole |
| Standard InChI | InChI=1S/C11H10ClFN2/c1-7-5-8(2)15(14-7)11-4-3-9(12)6-10(11)13/h3-6H,1-2H3 |
| Standard InChI Key | WALQKLLVTNFKKR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=C(C=C(C=C2)Cl)F)C |
| Canonical SMILES | CC1=CC(=NN1C2=C(C=C(C=C2)Cl)F)C |
Introduction
Structural and Molecular Characteristics
1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at position 1 with a 4-chloro-2-fluorophenyl group and methyl groups at positions 3 and 5. Its molecular formula is C₁₂H₁₁ClFN₂, with a molecular weight of 243.68 g/mol. Key physicochemical properties inferred from analogous compounds include:
The electron-withdrawing chloro and fluoro substituents on the phenyl ring enhance the compound’s stability and potential interactions with biological targets, while the methyl groups improve lipophilicity .
Synthetic Pathways and Optimization
General Pyrazole Synthesis Strategies
Pyrazole derivatives are typically synthesized via:
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Knorr Pyrazole Synthesis: Cyclocondensation of hydrazines with 1,3-diketones .
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Cyclization Reactions: Using α,β-unsaturated ketones or aldehydes with hydrazines .
For 1-(4-chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole, a plausible route involves:
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Step 1: Preparation of 4-chloro-2-fluorophenyl hydrazine from 4-chloro-2-fluoroaniline.
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Step 2: Reaction with pentane-2,4-dione (a 1,3-diketone) under acidic conditions to form the pyrazole ring .
Example Reaction:
This method aligns with procedures used for analogous compounds, such as the synthesis of 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol .
Physicochemical and Spectroscopic Data
Spectral Characterization (Predicted)
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¹H NMR (CDCl₃):
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δ 2.25 (s, 6H, CH₃),
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δ 6.85–7.45 (m, 3H, aromatic),
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δ 7.90 (s, 1H, pyrazole H).
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FTIR (KBr):
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1600 cm⁻¹ (C=N stretch),
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750 cm⁻¹ (C-Cl stretch),
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1250 cm⁻¹ (C-F stretch).
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These predictions align with data for structurally similar compounds like G639-0564 .
Industrial and Research Applications
Pharmaceutical Development
The compound’s balance of lipophilicity (logP ~3.1) and moderate polarity makes it a candidate for:
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Central nervous system (CNS) drugs: Ability to cross the blood-brain barrier.
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Anticancer agents: Halogenated pyrazoles induce apoptosis in cancer cell lines .
Agricultural Chemistry
Chloro-fluorophenyl pyrazoles are explored as herbicides and fungicides due to their stability under environmental conditions .
Challenges and Future Directions
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Synthetic Scalability: Optimizing yields for large-scale production.
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Toxicological Profiling: Assessing hepatotoxicity and genotoxicity in vitro.
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Target Identification: Screening against kinase and GPCR libraries.
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